N-(5,6-Dichloropyridin-2-yl)pivalamide
Description
N-(5,6-Dichloropyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide group (tert-butyl carboxamide) attached to the 2-position of a pyridine ring substituted with chlorine atoms at the 5- and 6-positions. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of 5,6-dichloropyridin-2-amine, as demonstrated by its hydrolysis under acidic conditions (HCl/EtOH/water, 85–90°C) . Its molecular formula is C₁₁H₁₃Cl₂N₂O, with a molecular weight of 275.14 g/mol (calculated from the reaction stoichiometry in ). The dichloro substitution pattern on the pyridine ring confers distinct electronic and steric properties, making it a valuable scaffold for further functionalization in medicinal and agrochemical research.
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
N-(5,6-dichloropyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
MTIALXJECNTTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The 5,6-dichloro substitution in the target compound creates a strong electron-deficient ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, iodo substituents (e.g., in ) may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
- Steric impact : Bulky substituents like iodine (e.g., ) reduce solubility in polar solvents compared to the dichloro analogue.
Oxygen-Containing Functional Groups
Oxygen-based substituents (e.g., methoxy, hydroxyl, formyl) modulate solubility and hydrogen-bonding capacity.
Key Observations :
- Solubility : Hydroxyl and methoxy groups (e.g., ) improve water solubility compared to the hydrophobic dichloro derivative.
- Reactivity : The formyl group in allows for reductive amination or condensation reactions, absent in the target compound.
Economic and Commercial Considerations
Commercial availability and pricing vary significantly based on substituent complexity and demand.
Key Observations :
- Iodine-containing compounds (e.g., ) are ~2x more expensive than methoxy or hydroxyl derivatives due to iodine’s high atomic weight and purification challenges.
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